molecular formula C12H8BrF B126189 4-Bromo-2-fluorobiphenyl CAS No. 41604-19-7

4-Bromo-2-fluorobiphenyl

Cat. No. B126189
CAS RN: 41604-19-7
M. Wt: 251.09 g/mol
InChI Key: HTRNHWBOBYFTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04443631

Procedure details

A solution of 96 grams (0.50 mole) of crude 4-bromo-2-fluoroaniline and 60.0 grams (1.0 mole) of glacial acetic acid in 100 ml of benzene is added dropwise over 7 hours to a mixture of 69.0 grams (1.0 mole) of sodium nitrite, 69 ml water, and 700 ml of benzene kept at 65° C. The mixture is then allowed to stir at 65° C. overnight (12 hours) under a nitrogen atmosphere. The cooled mixture is washed twice with 400 ml of 1 N hydrochloric acid, then heated under reflux overnight (13 hours) with 20 grams (0.36 mole) of iron powder, 250 ml of methanol, and 150 ml (1.8 moles) of concentrated hydrochloric acid. The resultant solution is cooled and the benzene layer is washed with 490 ml of water, and evaporated at 40° C./40 mm Hg. The resultant dark oil is distilled at 10 mm Hg pressure to obtain 64.6 grams (51.5%) of 4-bromo-2-fluorobiphenyl as the entire distillate of boiling point mostly ~132~141° C./8 mm. The product crystalizes on seeding.
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5](N)=[C:4]([F:9])[CH:3]=1.[C:10](O)(=O)[CH3:11].N([O-])=O.[Na+].Cl>C1C=CC=CC=1.[Fe].CO.O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([C:11]2[CH:10]=[CH:4][CH:3]=[CH:2][CH:8]=2)=[C:4]([F:9])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
69 mL
Type
solvent
Smiles
O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
to stir at 65° C. overnight (12 hours) under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 65° C
WASH
Type
WASH
Details
The cooled mixture is washed twice with 400 ml of 1 N hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
WASH
Type
WASH
Details
the benzene layer is washed with 490 ml of water
CUSTOM
Type
CUSTOM
Details
evaporated at 40° C./40 mm Hg
DISTILLATION
Type
DISTILLATION
Details
The resultant dark oil is distilled at 10 mm Hg pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1=CC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 64.6 g
YIELD: PERCENTYIELD 51.5%
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.